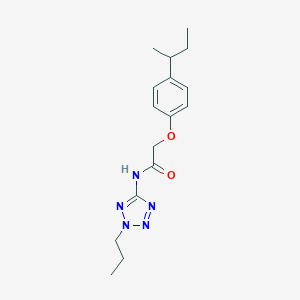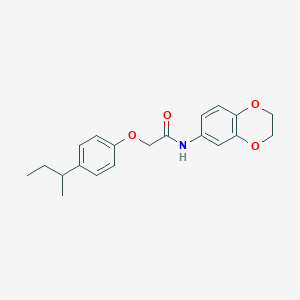![molecular formula C22H19N3O2 B251554 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B251554.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide, also known as DM-NMN, is a derivative of nicotinamide mononucleotide (NMN) and a potential anti-aging compound. It has gained significant attention in the scientific community due to its ability to activate the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. In
作用機序
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide works by increasing the levels of NAD+ in the body. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is also involved in DNA repair and gene expression. As we age, the levels of NAD+ in our body decrease, leading to a decline in cellular metabolism and energy production. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide activates the NAD+ pathway, which helps to restore the levels of NAD+ in the body, leading to improved cellular metabolism and energy production.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to improve mitochondrial function, enhance insulin sensitivity, and reduce inflammation. Studies have also suggested that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide can improve cognitive function and reduce the risk of age-related diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide is that it is a potent activator of the NAD+ pathway. It has been shown to be more effective than other NAD+ precursors such as NMN and nicotinamide riboside (NR). However, one of the limitations of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide is that it is a relatively new compound, and there is still much to be learned about its safety and efficacy.
将来の方向性
There are several future directions for N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide research. One area of interest is the potential use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide as a therapeutic agent for age-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide in combination with other compounds to enhance its effects. Finally, there is a need for further research to determine the safety and efficacy of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide in humans.
Conclusion:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide is a potential anti-aging compound that has gained significant attention in the scientific community. It works by activating the NAD+ pathway, leading to improved cellular metabolism and energy production. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has several potential benefits, including improved mitochondrial function, enhanced insulin sensitivity, and reduced inflammation. However, there is still much to be learned about its safety and efficacy, and further research is needed to determine its potential as a therapeutic agent for age-related diseases.
合成法
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide can be synthesized through a two-step process. The first step involves the synthesis of 5,6-dimethyl-1,3-benzoxazole-2-carboxylic acid, which is then coupled with 3-amino-2-methylbenzoic acid to form N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide. The purity of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide can be achieved through HPLC purification.
科学的研究の応用
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has been studied extensively for its potential anti-aging effects. It has been shown to activate the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. Studies have also suggested that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide can improve mitochondrial function, enhance insulin sensitivity, and reduce inflammation.
特性
分子式 |
C22H19N3O2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H19N3O2/c1-13-10-19-20(11-14(13)2)27-22(25-19)17-7-4-8-18(15(17)3)24-21(26)16-6-5-9-23-12-16/h4-12H,1-3H3,(H,24,26) |
InChIキー |
DVCYJLQRQZRPBI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CN=CC=C4)C |
正規SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CN=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251472.png)
![2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251474.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251476.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)


![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)